4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of a pyridine derivative with an appropriate amine under acidic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it targets fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
Pyrrolo[3,4-c]pyridines: Another class of compounds with a similar bicyclic structure but different biological activities.
Uniqueness
4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs .
Properties
CAS No. |
920960-35-6 |
---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C14H13N5O/c15-13(20)11-8-19-14-10(3-6-17-14)12(11)18-7-9-1-4-16-5-2-9/h1-6,8H,7H2,(H2,15,20)(H2,17,18,19) |
InChI Key |
OGSMUOMHBPCGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)NCC3=CC=NC=C3)C(=O)N |
Origin of Product |
United States |
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